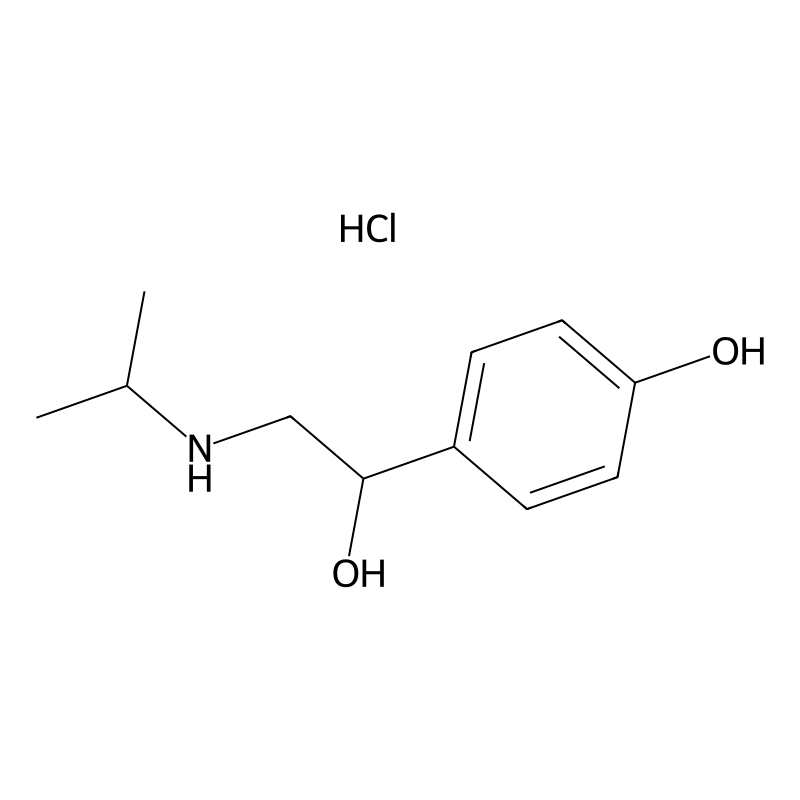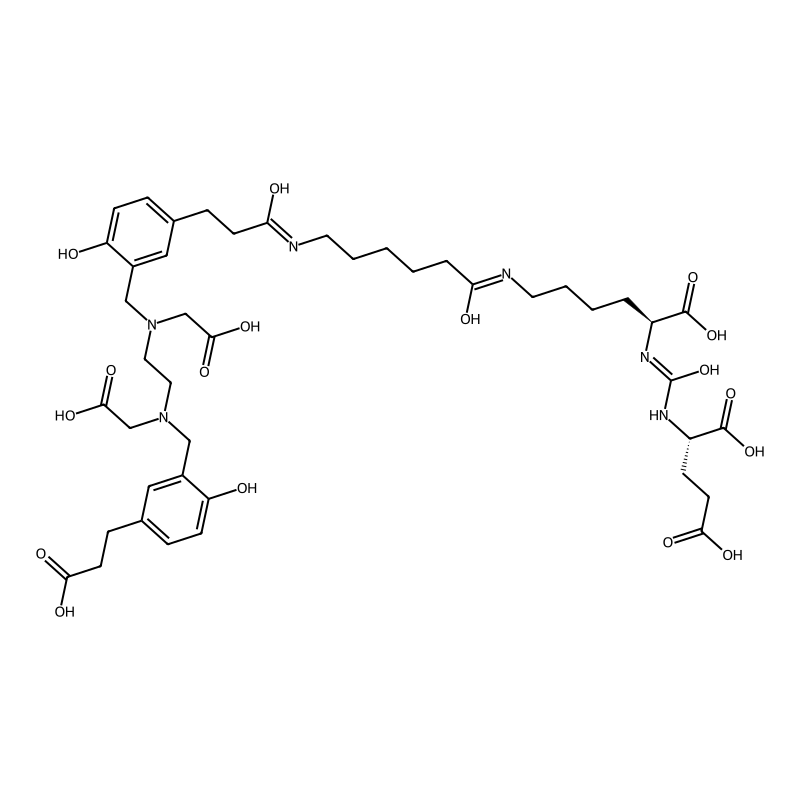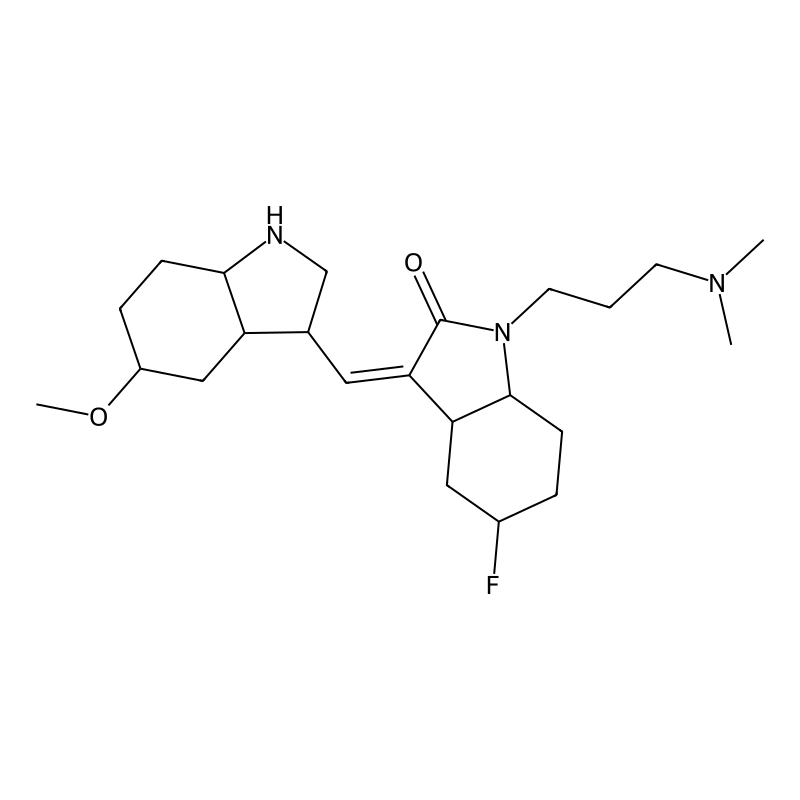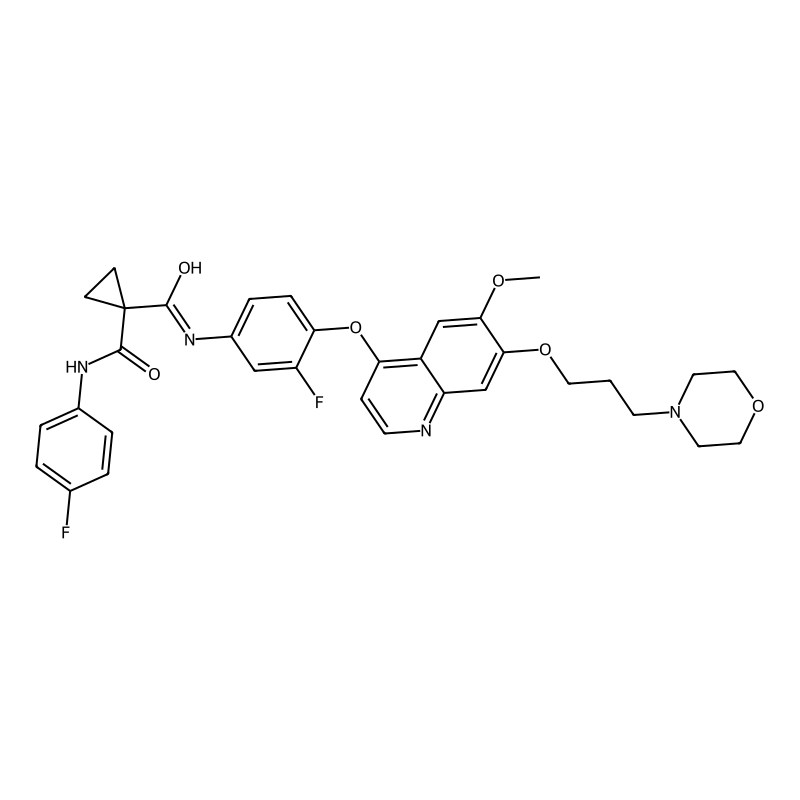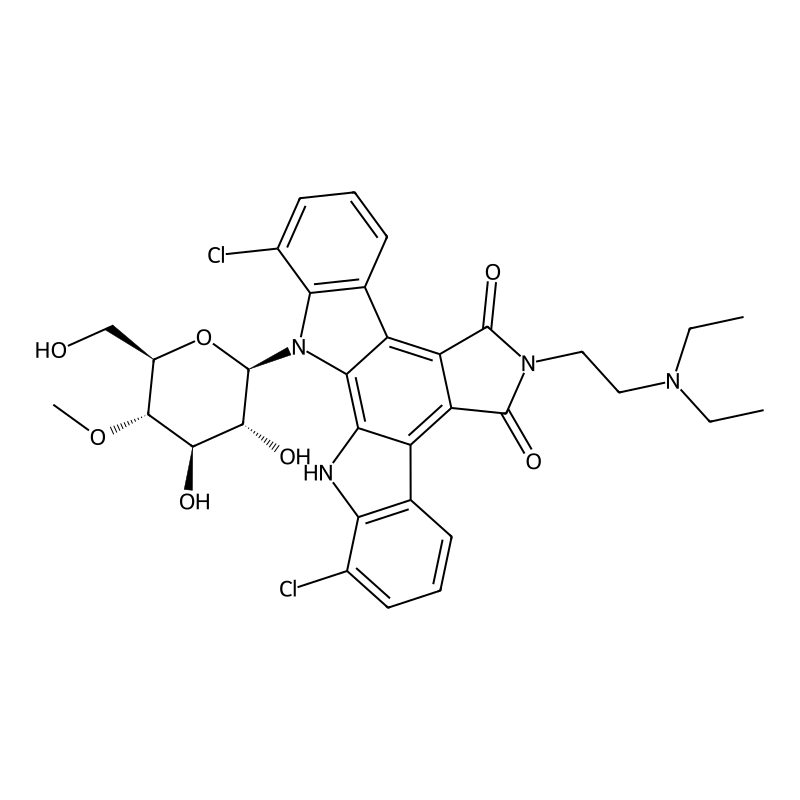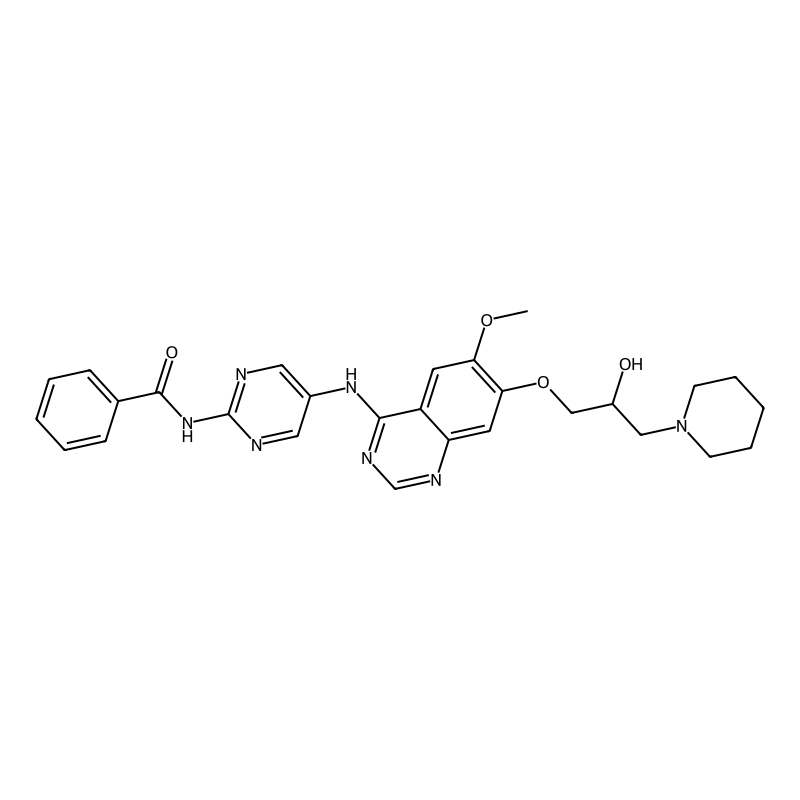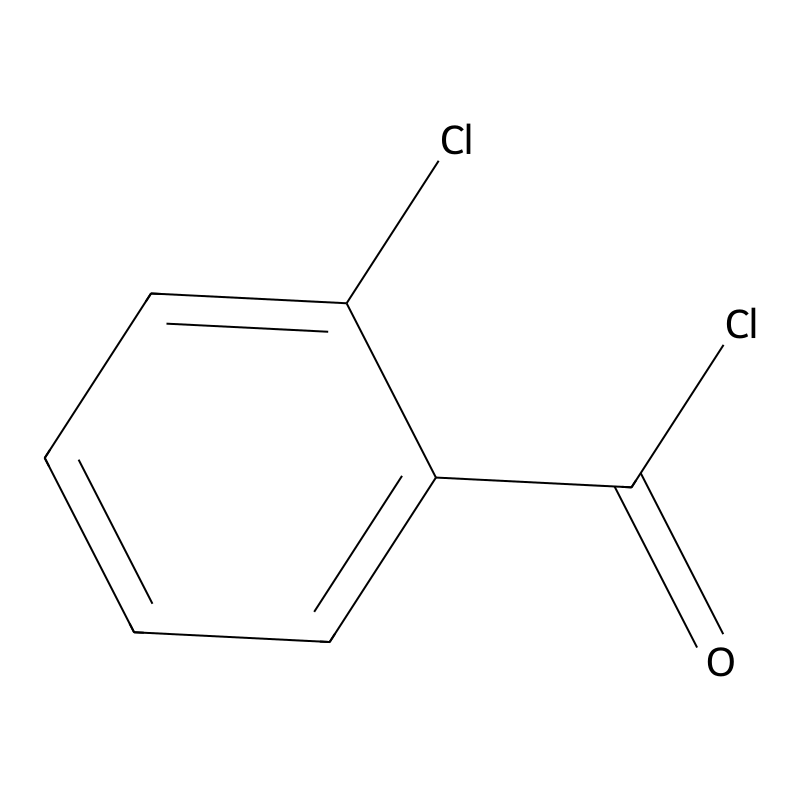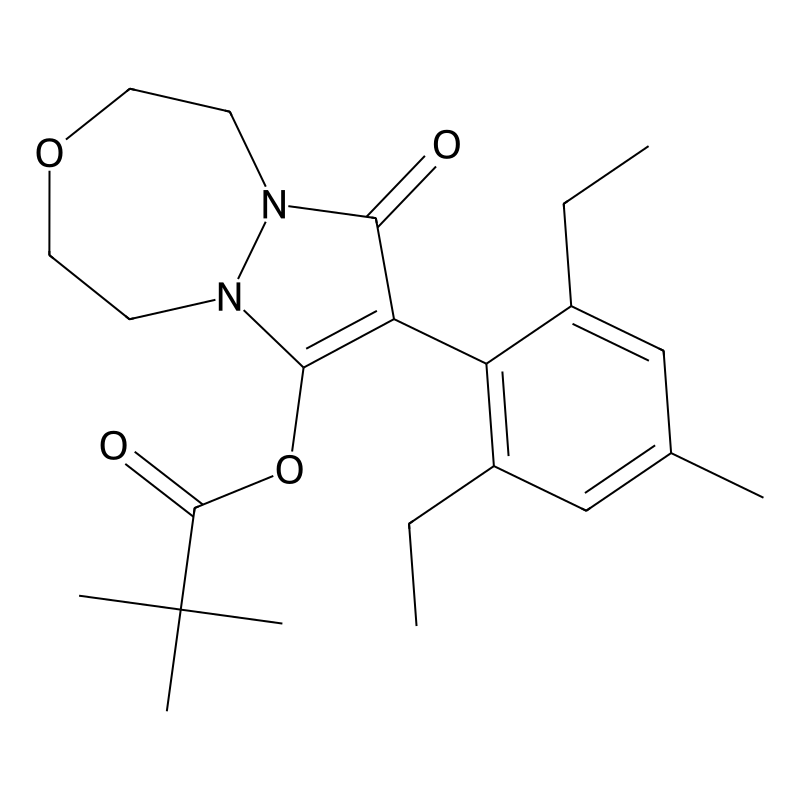M-Terphenyl
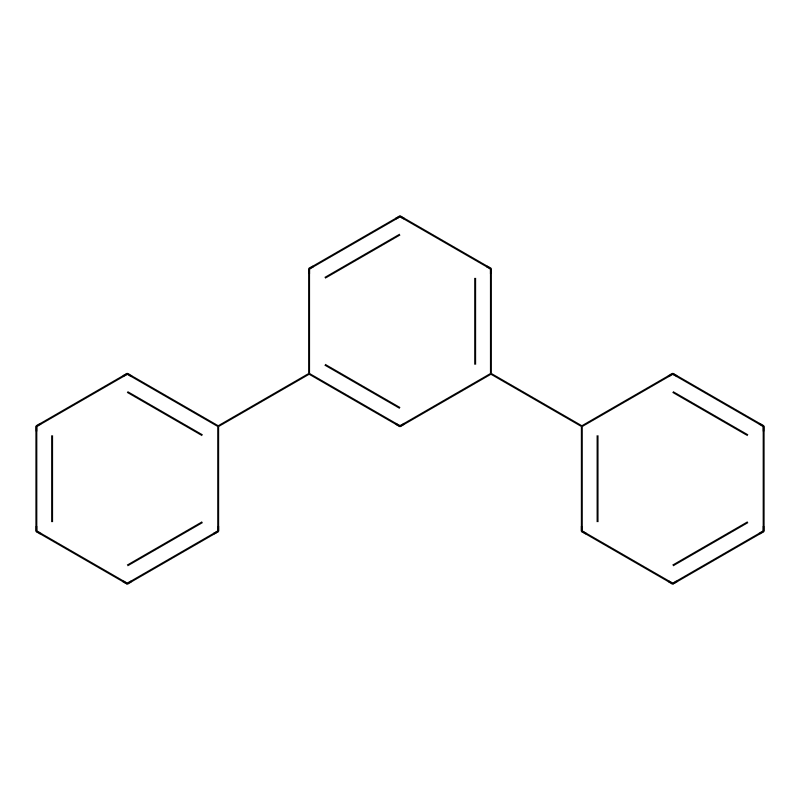
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
6.56e-06 M
SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.51 mg/l at 25 °C
Insoluble
Synonyms
Canonical SMILES
Organic Synthesis and Material Science
One research area for m-terphenyl involves its use as a building block for the synthesis of more complex organic molecules. By introducing functional groups onto the m-terphenyl scaffold, scientists can create new materials with tailored properties. For instance, a study published in ResearchGate describes a method for synthesizing various 5'-substituted m-terphenyl compounds. These compounds can potentially serve as precursors for the development of novel materials with applications in fields like medicine and material science [].
Furthermore, m-terphenyl derivatives are being explored for their potential use in crystal engineering. Crystal engineering is a field that focuses on designing and creating crystals with specific properties. M-terphenyl derivatives, due to their rigid structure and ability to form hydrogen bonds, can be used as "tectons" - building blocks - in the construction of desired crystal structures with unique functionalities [].
M-Terphenyl is an organic compound characterized by its structure consisting of three connected phenyl rings, specifically arranged in a meta configuration. Its molecular formula is C₁₈H₁₄, and it exhibits a melting point of approximately 86-87°C and a boiling point of about 365°C . M-Terphenyl is a yellow solid that is insoluble in water but has notable thermal stability, making it useful in various applications, particularly as a heat-transfer fluid . This compound is often found in mixtures with its isomers, ortho-terphenyl and para-terphenyl, which can influence its properties and applications .
M-Terphenyl's primary mechanism of action in scientific research revolves around its steric hindrance properties. By creating spatial bulk around specific regions in a molecule, it prevents unwanted interactions with other molecules or functional groups []. This allows chemists to control reaction pathways and achieve desired outcomes.
For instance, M-terphenyl ligands can be used to stabilize reactive intermediates in organometallic chemistry, enabling the study of novel compounds and reactions [].
Several methods exist for synthesizing m-terphenyl:
- Ultrasound-Assisted Synthesis: This method involves reacting anionic diphenyl molecules with functional ketones in a potassium hydroxide and dimethylformamide solution under ultrasound conditions. This approach can yield bulky m-terphenyl compounds relatively quickly .
- Buchwald-Hartwig Cross-Coupling: This technique allows for the synthesis of m-terphenyl derivatives through coupling reactions involving aryl halides and amines .
- Grignard Reagent Method: Involves using dichloro-substituted benzene with butyllithium followed by Grignard reagents to produce various m-terphenyl structures .
These methods highlight the versatility and adaptability of synthetic routes available for producing m-terphenyl and its derivatives.
M-Terphenyl finds applications across several fields:
- Heat Transfer Fluids: Due to its thermal stability, it is used in heat transfer applications.
- Ligands in Coordination Chemistry: Its ability to stabilize metal ions makes it valuable in catalysis and materials science.
- Organic Electronics: M-Terphenyl's optical properties lend themselves to applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Interaction studies involving m-terphenyl primarily focus on its role as a ligand. It has been shown to form stable complexes with various metals, enhancing their reactivity and stability. For instance, group 11 metal complexes featuring m-terphenyl exhibit metallophilic interactions that are crucial for developing new materials with unique electronic properties . Additionally, studies have explored the recycling potential of m-terphenyl ligands in catalysis, indicating their utility beyond initial reactions .
M-Terphenyl shares structural similarities with other terphenyl compounds, notably ortho-terphenyl and para-terphenyl. Here is a comparison highlighting their uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| M-Terphenyl | Meta configuration | Excellent steric properties; preferred ligand |
| Ortho-Terphenyl | Ortho configuration | More reactive due to proximity effects; used in photochemistry |
| Para-Terphenyl | Para configuration | Greater symmetry; often used for thermal stability |
M-Terphenyl's unique meta arrangement allows for specific steric interactions that are beneficial in stabilizing reactive intermediates and facilitating metal coordination, distinguishing it from its isomers.
Harold Hart and co-workers introduced the benchmark procedure in 1986, converting 2,6-dibromoiodobenzene into meta-terphenyls through a two-aryne cascade that engages three equivalents of an aryl magnesium bromide nucleophile in tetrahydrofuran under an argon atmosphere [1]. Halogen–magnesium exchange at iodine generates a mono-organomagnesium intermediate that eliminates magnesium bromide to produce a 3-bromobenzyne. Regio-selective capture by the excess Grignard reagent affords a second organomagnesium species which, after another elimination–addition sequence, delivers the meta-terphenyl dianion. Aqueous protonation furnishes the neutral product, while electrophilic quenching (for example with iodine) yields 2′-iodo derivatives amenable to onward functionalisation [2].
Table 1 Yield profile of the Hart two-aryne sequence with varying aryl magnesium bromides in tetrahydrofuran (room temperature if not stated) [1]
| Entry | Aryl magnesium bromide (3.5 equiv.) | Reaction time / h | Temperature / °C | Isolated meta-terphenyl (%) |
|---|---|---|---|---|
| 1 | Phenyl- | 3 | 25 | 77 |
| 2 | 2,4,6-Trimethylphenyl- | 3 | 25 | 73 |
| 3 | 4-Methoxyphenyl- | 5 | 25 | 62 |
| 4 | 2,5-Dimethoxyphenyl- | 5 | 25 | 80 |
| 5 | 1-Naphthyl- | 5 | 25 | 85 |
| 6 | 2-Naphthyl- | 10 | 66 (reflux) | 57 |
Key findings
- The two-aryne mechanism proceeds in one pot without transition-metal catalysis [1].
- Electron-rich or bulky aryl nucleophiles give comparable or superior yields relative to phenyl, illustrating the broad scope [3] [1].
- Substituting 2,6-dibromoiodobenzene with 1,2,3-tribromobenzene or 2,6-dichloroiodobenzene still affords meta-terphenyls, although longer times or higher temperatures are required [1].
An earlier variant replaces magnesium with lithium. Direct ortho-lithiation of 1,3-dichlorobenzene followed by addition of an aryl magnesium bromide allows stepwise introduction of two identical terminal rings, delivering meta-terphenyls in fifty-seven to ninety-three per cent yield under diethyl ether at ambient temperature [4]. Despite requiring cryogenic lithium–halogen exchange, this method tolerates aryl lithium reagents prepared by multiple routes and efficiently accesses chlorinated derivatives for subsequent cross-coupling [4].
Modern Techniques: Ultrasound-Assisted and Halogen-Substituted Routes
Ultrasound-Promoted Ring-Transformation
Samata Shetgaonkar and Fateh Singh reported an ultrasound-assisted one-pot synthesis that converts 6-aryl-5-methyl-2H-pyran-2-ones and functionalised ketones into densely substituted meta-terphenyls under potassium carbonate and ethanol at room temperature [5]. Ultrasonic irradiation (20 kilohertz, micro-probe, twenty-five percent amplitude) shortens reaction times from several hours to fifteen–thirty minutes and typically raises isolated yields above eighty percent. The method tolerates alkyl, chloro, bromo and nitro substituents on either partner, affording poly-ortho-substituted products that are inaccessible through classical aryne chemistry [5].
Metal- and Solvent-Free Cyclocondensation
Xiaoqin Xiao and co-workers achieved a six-step tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate catalysed by trifluoromethanesulfonic acid [6]. Performed neat at fifty degrees Celsius, the protocol delivers parent and chloro-substituted meta-terphenyls in fifty-two to eighty-one percent yield without any transition-metal, solvent or external oxidant. Mechanistic studies propose sequential acetal exchange, aldol condensation and electrocyclic aromatisation, highlighting the efficiency of modern cascade strategies [6].
Halogen-Substituted Tandem [3 + 3] Cycloaddition
An iodine-catalysed formal [3 + 3] cycloaddition between chalcones and β-enamine esters under sulphur oxidation provides a complementary, metal-free access to halogenated and electron-poor meta-terphenyls in sixty-two to ninety-one percent yield at one hundred degrees Celsius [7]. The reaction constructs four carbon–carbon bonds and one new aromatic ring in a single operation, underscoring current trends toward atom-economical assembly.
Functionalisation Strategies for Sterically Hindered Derivatives
The extreme congestion around the 2′-position can be exploited to isolate otherwise unstable main-group or transition-metal complexes. Successful functionalisation hinges on pre-installing a reactive handle orthogonal to the peripheral methyl or iso-propyl shields.
Electrophile Trapping of the Hart Dianion
Hart’s original dianion can be quenched with iodine to give 2′-iodo-meta-terphenyl in eighty-eight percent yield [1] [2]. Subsequent lithium–halogen exchange generates an organolithium site that reacts with electrophiles ranging from carbon dioxide to phenyl isocyanate, the latter producing a sterically protected carboxanilide in seventy-five percent overall yield across two steps [1] [2].
Chalcogenide Substitution
Richard Glass and collaborators converted 2′-iodo-meta-terphenyls to thio-, seleno- and telluro-ethers by reaction with diphenyl dichalcogenides under caesium hydroxide in dimethyl sulphoxide at one hundred and ten degrees Celsius [8]. Yields span nineteen to eighty-four percent and selected analogues exhibit atropisomerism with rotational barriers increasing from sulphur < selenium < tellurium [8].
Two-Coordinate Group Twelve Complexes
Deborah Kays and colleagues synthesised zinc, cadmium and mercury diaryl complexes supported by para-substituted meta-terphenyl ligands via transmetallation from the corresponding lithium dimers [9]. Structural analyses reveal near-linear carbon–metal–carbon angles of up to one hundred and seventy-nine degrees when the para substituent is trifluoromethyl, demonstrating how subtle electronic variation modulates steric envelopes without sacrificing kinetic protection [9].
Sequential Cross-Coupling for Unsymmetrical Cores
A temperature-programmed sequence of two Suzuki–Miyaura couplings enables construction of unsymmetrical meta-terphenyls in which each outer ring bears distinct electronic characteristics. Potassium 4-bromophenyltrifluoroborate first couples with an arylboronic acid at seventy degrees Celsius; raising the temperature to one hundred and ten degrees Celsius triggers coupling with an aryl bromide, affording products in forty-seven to seventy-six percent overall yield under aerobic, ligand-free conditions [10].
Table 2 Representative post-assembly functionalisation of sterically hindered meta-terphenyls
| Strategy | Electrophile or reagent | Key conditions | Isolated product | Yield (%) | Research insight |
|---|---|---|---|---|---|
| Electrophile trapping of dianion [1] [2] | Iodine | Tetrahydrofuran, 0 °C → 25 °C, 1 h | 2′-Iodometa-terphenyl | 88 | Introduces halogen handle without disturbing peripheral rings |
| Chalcogen substitution [8] | Diphenyl diselenide | Dimethyl sulphoxide, 110 °C, 4 h, caesium hydroxide base | Selenoether | 64 | Atropisomer barriers increase down chalcogen group |
| Group twelve metallation [9] | Zinc dichloride | Toluene–tetrahydrofuran, 25 °C, 12 h | Two-coordinate zinc diaryl | 42–58 | Para electronic effects tune carbon–metal–carbon angle |
| Sequential Suzuki coupling [10] | Potassium 4-bromophenyltrifluoroborate then aryl bromide | Potassium carbonate, water–ethanol, 70 °C then 110 °C | Unsymmetrical meta-terphenyl | 47–76 | Ligand-free, aerobic, one-pot protocol |
Stabilization of Low-Coordinate Metal Centers
M-Terphenyl ligands have become indispensable in the stabilization of low-coordinate metal centers, particularly in Group 12 complexes where their exceptional steric bulk enables the isolation of unprecedented coordination geometries. The bulky 2,6-dimesitylphenyl and 2,6-dixylylphenyl substituents create a protective steric environment that prevents aggregation and allows for the formation of strictly two-coordinate metal complexes [1] [2].
Comprehensive studies of para-substituted m-terphenyl Group 12 complexes have revealed that these ligands effectively stabilize two-coordinate, quasi-linear geometries across the zinc, cadmium, and mercury series. The complexes 1-12 featuring various para-substituents (tert-butyl, trimethylsilyl, chloro, and trifluoromethyl) demonstrate remarkable structural consistency, with carbon-metal-carbon angles ranging from 175.87° to 179.28°, indicating minimal deviation from ideal linearity [1] [3].
The stabilization mechanism operates through several key factors. The m-terphenyl framework provides kinetic stabilization by creating an exceptionally bulky steric environment around the metal center. The 2,6-disubstituted phenyl groups adopt orthogonal orientations relative to the central phenyl ring, creating a "pocket" that encapsulates the metal center while preventing intermolecular metal-metal interactions [1] [2]. This steric protection is crucial for maintaining the integrity of the two-coordinate geometry.
Metal-carbon bond distances in these complexes show predictable trends across the Group 12 series. Zinc complexes exhibit bond lengths of 1.934-1.953 Å, cadmium complexes show distances of 2.098-2.122 Å, and mercury complexes display bonds of 2.056-2.098 Å [1] [3]. The relatively narrow range within each metal series indicates that the para-substituent has minimal impact on the metal-carbon bond strength, suggesting that steric factors dominate over electronic effects in determining the structural parameters.
The effectiveness of m-terphenyl ligands in stabilizing low-coordinate centers extends beyond Group 12 metals. These ligands have enabled the isolation of one-coordinate complexes of aluminum and gallium, representing some of the most coordinatively unsaturated main-group compounds known [4] [5]. The exceptional steric demand of these ligands is essential for preventing dimerization or higher-order aggregation that would otherwise occur with less bulky substituents.
Role in Metallophilic Interactions (Cuprophilic, Argentophilic)
M-Terphenyl ligands play a crucial role in supporting and stabilizing metallophilic interactions in Group 11 complexes, providing the first systematic study of these weak but important bonding interactions within the m-terphenyl framework. The dimeric complexes [2,6-Mes2C6H3M]2 and [2,6-Xyl2C6H3M]2 for copper and silver demonstrate that these ligands can support metal-metal interactions while maintaining structural integrity [6] [7].
Cuprophilic interactions are observed in complexes 1 and 3, with copper-copper distances of 2.5808(7) Å and 2.4112(5) Å, respectively. These distances fall within the expected range for cuprophilic interactions, which typically occur between 2.4-2.8 Å [6] [7]. The difference in geometry between these complexes—1 adopting a terminal geometry while 3 features a bridged structure—depends on the identity of the flanking aryl groups, with the mesityl groups favoring terminal coordination and xylyl groups promoting bridged arrangements.
Argentophilic interactions are demonstrated in complexes 2 and 4, with silver-silver distances of 2.8633(4) Å and 2.6706(3) Å, respectively. These distances are consistent with typical argentophilic interactions, which generally occur in the range of 2.8-3.2 Å [6] [7]. The m-terphenyl ligands provide sufficient steric bulk to prevent complete aggregation while allowing close metal-metal contacts that enable these weak interactions.
Computational analysis using Quantum Theory of Atoms in Molecules and Energy Decomposition Analysis has revealed important insights into the nature of these metallophilic interactions. The interactions are characterized by relatively low electron density at the bond critical points and positive Laplacian values, consistent with closed-shell interactions [6]. The strength of these interactions decreases down the group, with cuprophilic > argentophilic > aurophilic, contrary to some earlier theoretical predictions.
The m-terphenyl framework enables the study of metallophilic interactions by providing a sterically protected environment that allows for close metal-metal contacts while preventing decomposition. Diffusion-ordered spectroscopy studies confirm that these complexes remain dimeric in solution, indicating that the metallophilic interactions persist in the solution phase [6] [7].
Aurophilic interactions are observed in complex 6, with a gold-gold distance of 3.2312(6) Å. This complex is thermally unstable and decomposes rapidly at room temperature, which may be attributed to the weaker aurophilic interaction and the susceptibility of gold to form nanoparticles [6]. The m-terphenyl ligands provide sufficient kinetic stabilization to allow for the isolation and structural characterization of this rare gold dimer.
Kinetic Stabilization of Reactive Species (e.g., Ga–Ga Triple Bonds)
M-Terphenyl ligands have proven essential for the kinetic stabilization of some of the most reactive species in main-group chemistry, most notably the controversial gallium-gallium triple bonds. The bulky terphenyl substituents Ar* (C6H3-2,6-Trip2, where Trip = C6H2-2,4,6-Pri3) and Ar' (C6H3-2,6-Dipp2, where Dipp = C6H3-2,6-Pri2) provide the kinetic stabilization necessary to isolate these highly reactive species [8] [9].
The sodium-reduced gallium complexes Na2{Ar*GaGaAr*} (13) and Na2{Ar'GaGaAr'} (14) represent landmark achievements in main-group multiple bonding. These complexes feature gallium-gallium bond distances of 2.319(1) Å and 2.347(1) Å, respectively, which are significantly shorter than typical Ga-Ga single bonds (approximately 2.49 Å) [8]. The trans-bent geometry adopted by these complexes is characteristic of multiple bonding between heavier main-group elements.
The kinetic stabilization provided by m-terphenyl ligands is crucial for the stability of these species. The neutral precursors GaAr* and (GaAr')2 are themselves highly reactive and show ready dissociation in solution, indicating that the Ga-Ga bonds in the neutral species are significantly weaker than single bonds [8]. The m-terphenyl substituents prevent decomposition pathways that would otherwise lead to disproportionation or aggregation reactions.
The controversial nature of the gallium-gallium triple bond has been extensively studied both experimentally and theoretically. While initially described as containing a Ga-Ga triple bond based on the short bond distance and electronic analogy to heavier Group 14 alkynes, subsequent computational studies have suggested that the bonding is better described as intermediate between double and triple bond character [10] [11]. The m-terphenyl ligands are essential for providing the kinetic stabilization that allows these species to be isolated and studied.
The reduction of the neutral gallium complexes with sodium provides two electrons to the digallium unit, generating what is described as a single bond in addition to the weak interaction present in the neutral precursor. The trans-bent geometry is retained upon reduction, and the stability of these complexes depends on the appropriate size matching of the sodium ion and the presence of sodium-gallium and sodium-arene interactions that stabilize the Na2Ga2 core structures [8].
Beyond gallium chemistry, m-terphenyl ligands have enabled the stabilization of other reactive main-group species, including low-valent indium, antimony, and bismuth compounds. The kinetic stabilization provided by these ligands is essential for isolating species that would otherwise be too reactive to handle under normal conditions [12]. The ability to fine-tune the steric bulk through substitution patterns allows for the optimization of stability versus reactivity for specific applications.
Purity
Physical Description
Colorless or light-yellow solid.
Yellow solid (needles).
Color/Form
Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/
Yellow solid.
XLogP3
Exact Mass
Boiling Point
363.0 °C
363 °C AT 760 MM HG
630°F
689°F
Flash Point
375 °F (191 °C) (OPEN CUP)
325-405°F (open cup)
(oc) 375°F
Density
1.2
1.1-1.23
1.23
Odor
Appearance
Melting Point
87.0 °C
87 °C
192°F
Storage
UNII
GHS Hazard Statements
H400 (91.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
1.75e-05 mmHg
1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients
0.09 mmHg at 200°F
(200°F): 0.01 mmHg
Pictograms

Environmental Hazard
Other CAS
26140-60-3
8042-11-3
Wikipedia
Methods of Manufacturing
General Manufacturing Information
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/
Analytic Laboratory Methods
ANALYTE: POLYNUCLEAR AROMATIC CMPD; MATRIX: AIR; RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GC SEPARATION, SPECTROPHOTOMETRIC DETERMINATION. /POLYNUCLEAR AROMATIC CMPD/
m-Terphenyl was measured in tap water using XAD-2 resin concentration followed by GC/MS, high resolution mass spectrometry, and mass fragmentography.
